1-Benzhydrylazetidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-amino-1-benzhydrylazetidine, a derivative of 1-benzhydrylazetidine-3-carboxylic acid, involves a two-step process. Starting from commercially available 1-benzhydrylazetidin-3-ol, methanesulfonyl chloride is reacted in the presence of triethylamine in acetonitrile. Quenching with water yields the mesylate intermediate, which is then treated with ammonium hydroxide/isopropanol to afford the title compound as mono acetate salt in 72–84% yield (Li, M. Witt, T. Brandt, & D. Whritenour, 2006).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as azetidine derivatives, emphasizes the role of hydrogen bonding and π-π interactions in determining the conformation and stability of such molecules. The structure of 1-benzofuran-2,3-dicarboxylic acid, for instance, reveals intramolecular hydrogen bonds between carboxyl groups and intermolecular hydrogen bonding leading to a layered structure with π-π stacked chains (Titi & Goldberg, 2009).
Chemical Reactions and Properties
1-Benzhydrylazetidine-3-carboxylic acid and its derivatives participate in various chemical reactions. For example, reactions of 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one with carboxylic anhydrides yield new amide and imide derivatives. The structures of these compounds are determined by spectroscopic methods, showcasing the diversity of reactions possible with azetidine derivatives (Önal, Sanpinar, & Ilhan, 2001).
Physical Properties Analysis
The synthesis and structural analysis of derivatives closely related to 1-Benzhydrylazetidine-3-carboxylic acid, such as benzene-1,3,5-tricarboxylic acid-functionalized MCM-41, contribute to our understanding of the physical properties of these compounds. Such studies are crucial for the development of novel materials with specific physical characteristics (Nikooei, Dekamin, & Valiey, 2020).
Scientific Research Applications
Antispermatogenic Activity : Halogenated 1-benzylindazole-3-carboxylic acids demonstrate potent antispermatogenic effects, affecting testicular weight and spermatogenesis (Corsi & Palazzo, 1976)(source).
Synthesis of Enantiomerically Pure 1H-Aziridine : Hydrogenation of 1-benzyl-aziridine-2-carboxylic acid ethyl ester yields enantiomerically pure 1H-aziridine or -amino acid ester, useful in pharmaceutical applications (Ambrosi et al., 1994)(source).
Inhibitory Effects Against Cancer and Microbial Diseases : Benzofuran-carboxylic acids have shown inhibitory effects against cancer and microbial diseases, aligning theoretical and experimental parameters (Sagaama et al., 2020)(source).
Pharmaceutical Applications of 3,3-Dimethylazetidine-2-Carboxylic Acid : Selective synthesis of 3,3-dimethylazetidine-2-carboxylic acid and its derivatives offers a new non-proteinogenic sterically hindered -amino acid (Kimpe et al., 1998)(source).
High Yielding Synthesis Suitable for Pharmaceutical Applications : An improved process for 1-benzhydrylazetidin-3-ol synthesis allows for high-yielding, chromatography-free production, suitable for pharmaceutical applications (Reddy et al., 2010)(source).
Bioconjugation in Aqueous Media : Carbodiimide hydrochloride (EDC) effectively forms amides between carboxylic acid and amine in aqueous media (Nakajima & Ikada, 1995)(source).
Synthesis of Conformationally Constrained Amino Acids : A method for chirospecific preparation of optically pure 1-carboxy-7-azabicycloheptane amino acids offers potential for peptidomimetics as conformational probes (Campbell & Rapoport, 1996)(source).
Study of Protein Structure and Function : Improved synthesis of Lazetidine2carboxylic acid enables the study of proline's role in protein structure and function (Tsai et al., 1990)(source).
Safety And Hazards
properties
IUPAC Name |
1-benzhydrylazetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(20)15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSCYENHLCPOAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370723 | |
Record name | 1-benzhydrylazetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydrylazetidine-3-carboxylic acid | |
CAS RN |
36476-87-6 | |
Record name | 1-benzhydrylazetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(diphenylmethyl)azetidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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